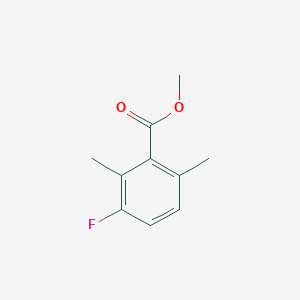

Methyl 3-fluoro-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

methyl 3-fluoro-2,6-dimethylbenzoate |

InChI |

InChI=1S/C10H11FO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 |

InChI Key |

DBTLCLSEYCNOHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Fluoro 2,6 Dimethylbenzoate

Precursor Synthesis and Regioselective Functionalization for Methyl 3-fluoro-2,6-dimethylbenzoate

The synthesis of the key precursor, 3-fluoro-2,6-dimethylbenzoic acid, is not trivial. The main challenge lies in the precise placement of the fluorine, two methyl, and carboxylic acid groups on the benzene (B151609) ring. Synthetic routes typically involve either the regioselective fluorination of a pre-functionalized dimethylbenzoic acid derivative or the construction of the aromatic ring from simpler, already fluorinated starting materials.

One potential strategy involves the directed ortho-metalation of a suitable precursor, followed by electrophilic fluorination. For instance, starting from 3,5-dimethylbenzoic acid, one could envision a process where the carboxylic acid group directs an ortho-lithiation, but achieving regioselectivity for the position between the carboxyl and a methyl group over the position between two methyl groups would be challenging.

A more plausible approach starts with a molecule that already contains some of the required substituents. For example, the synthesis could begin with a fluorotoluene derivative, which is then elaborated to introduce the remaining functional groups. The synthesis of related compounds, such as 4-fluoro-2-methylbenzoic acid, has been achieved by a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification. google.com A similar logic could be applied, starting with a difluoro- or dimethyl-aniline, followed by diazotization and subsequent functionalization reactions to install the desired groups in the correct positions.

Regioselective fluorination is a critical step in many potential synthetic pathways. Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are often used for the direct fluorination of electron-rich aromatic rings. nih.gov The success of such a reaction would depend heavily on the directing effects of the existing substituents on the benzene ring to achieve the desired 3-fluoro isomer. Catalysis-based platforms are also being developed for the regioselective fluorofunctionalization of various organic substrates, which could offer future pathways to this precursor. nih.gov

Esterification Protocols and Optimization for this compound

The conversion of 3-fluoro-2,6-dimethylbenzoic acid to its methyl ester presents a significant challenge due to steric hindrance. The two methyl groups flanking the carboxylic acid moiety impede the approach of the nucleophile (methanol), making standard esterification conditions potentially slow or ineffective. researchgate.net

Direct esterification, most notably the Fischer-Speier esterification, is a common method for converting carboxylic acids to esters. masterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For sterically hindered acids like 3-fluoro-2,6-dimethylbenzoic acid, harsh conditions—such as prolonged reaction times, higher temperatures, and a large excess of methanol (B129727)—may be necessary to drive the reaction to completion. researchgate.netresearchgate.net

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com To overcome the equilibrium limitations, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. youtube.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate Fischer esterification, significantly reducing reaction times, especially for equilibrium-limited reactions. researchgate.net

Another direct approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. By treating 3-fluoro-2,6-dimethylbenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the corresponding acyl chloride can be formed. rsc.orgchemicalbook.com This highly electrophilic intermediate then reacts rapidly with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield this compound. This method avoids the equilibrium issues of Fischer esterification and is often effective for hindered substrates.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com While less direct for the primary synthesis from the carboxylic acid, it could be a viable strategy if, for instance, a different ester of 3-fluoro-2,6-dimethylbenzoic acid were more easily accessible.

The reaction involves exchanging the alkoxy group of an existing ester with the alkoxy group from a different alcohol. wikipedia.org For example, if Ethyl 3-fluoro-2,6-dimethylbenzoate were available, it could be converted to the methyl ester by heating it in a large excess of methanol with either an acid or base catalyst. masterorganicchemistry.comyoutube.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol. youtube.com

Base-catalyzed transesterification typically uses a catalytic amount of an alkoxide base (e.g., sodium methoxide). The methoxide (B1231860) ion acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the original alkoxide group yields the new ester. masterorganicchemistry.com

The equilibrium is driven towards the desired product by using a large excess of the new alcohol (methanol in this case). wikipedia.org

Given the challenges of esterifying sterically hindered and electronically modified substrates like 3-fluoro-2,6-dimethylbenzoic acid, advanced catalytic methods are of significant interest. These methods can offer higher efficiency, milder reaction conditions, and improved yields compared to traditional approaches.

Homogeneous catalysts are soluble in the reaction medium. abo.fi While strong mineral acids like H₂SO₄ are the most common homogeneous catalysts for esterification, other systems have been developed. epa.gov Lewis acids, such as bismuth(III) compounds (e.g., Bi(OTf)₃), can effectively catalyze esterification reactions, although side reactions like ether formation can sometimes be an issue. rug.nl

Ruthenium-based complexes have also been explored for the hydrogenation of esters but can be active in the reverse reaction, the dehydrogenative conversion of alcohols to esters. acs.org The development of specialized homogeneous catalysts that can tolerate the electronic effects of the fluorine substituent and overcome the steric barrier of the ortho-methyl groups is an active area of research.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. abo.fi They offer significant advantages, including ease of separation from the reaction product and potential for recycling. nih.gov

For the esterification of fluoroaromatic carboxylic acids, Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts. rsc.orgrsc.orgresearchgate.net MOFs are crystalline materials with high surface areas and tunable porosity, constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org

A notable example is the UiO-66-NH₂ MOF, which has been successfully employed for the methyl esterification of 23 different isomers of fluorinated aromatic acids using methanol. rsc.orgrsc.orgresearchgate.net This catalyst demonstrated good performance even for sterically hindered substrates, such as 2,6-disubstituted fluorobenzoic acids. researchgate.net The amino groups within the MOF structure are thought to participate directly in the reaction, activating the alcohol and facilitating the elimination of water. rsc.org Furthermore, the fluorine atom on the aromatic acid can engage in hydrogen bonding with the MOF's amino groups, enhancing the interaction between the catalyst and the substrate. rsc.org Studies using UiO-66-NH₂ showed a significant reduction in reaction time compared to traditional methods using a BF₃·MeOH complex. rsc.org

Other solid acid catalysts, such as modified Montmorillonite K10 clay, have also proven effective for the esterification of various substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov

Table of Research Findings on Catalytic Esterification

| Catalyst System | Catalyst Type | Substrate Class | Key Findings | Reference |

|---|---|---|---|---|

| UiO-66-NH₂ MOF | Heterogeneous (MOF) | Fluorinated Aromatic Carboxylic Acids | Effective for 23 isomers, including sterically hindered ones. Reduced reaction time by 58% compared to BF₃·MeOH. Amino groups on MOF assist in catalysis. | rsc.orgrsc.orgresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Substituted Benzoic Acids | Classic Fischer esterification catalyst. Reaction can be slow for ortho-disubstituted acids. Microwave irradiation can accelerate the reaction. | researchgate.netresearchgate.net |

| Phosphoric Acid Modified Montmorillonite K10 | Heterogeneous (Clay) | Substituted Benzoic Acids | Efficient for esterification under solvent-free conditions. Works for acids with both electron-donating and withdrawing groups. | ijstr.orgepa.gov |

| Bismuth(III) Triflate (Bi(OTf)₃) | Homogeneous (Lewis Acid) | Carboxylic Acids | Can achieve full conversion but may lead to ether formation as a side product. | rug.nl |

Catalytic Esterification for Fluoroaromatic Carboxylic Acids

Fluorination Techniques for Benzoic Acid Derivatives Leading to this compound

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. Various fluorination techniques can be applied to benzoic acid derivatives to produce compounds like this compound.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to an electron-rich substrate. For aromatic compounds, this typically involves the direct fluorination of a C-H bond. Reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. nih.govmdpi.com The reaction often proceeds via a charge-transfer complex, especially in the presence of a Lewis base like 4-(dimethylamino)pyridine (DMAP). nih.gov

The fluorination of phenylacetic acid derivatives using Selectfluor has been shown to be highly dependent on the reaction solvent. In non-aqueous conditions, direct α-fluorination of the benzylic position can be achieved in good to excellent yields. nih.gov While this example is for a benzylic C-H bond, similar principles can be applied to the fluorination of aromatic C-H bonds, where the regioselectivity would be directed by the existing substituents on the benzene ring. For a 2,6-dimethylbenzoic acid derivative, the directing effects of the methyl and carboxyl groups would influence the position of fluorination.

| Substrate | Reagent | Solvent | Product | Yield |

| Phenylacetic acid derivatives | Selectfluor®, DMAP | Acetonitrile | α-fluoro-α-arylacetic acids | Good to Excellent |

This table illustrates the general conditions for electrophilic fluorination of related aromatic acids.

Nucleophilic fluorination introduces a fluoride (B91410) ion (F-) to an electrophilic center. In the context of aromatic systems, this often requires the presence of a good leaving group on the aromatic ring. However, recent methods have been developed for the direct nucleophilic fluorination of C-H bonds, although this remains a challenging transformation. researchgate.net

A more common approach involves the use of organometallic intermediates or hypervalent iodine compounds. For instance, 1-arylbenziodoxolones can serve as precursors for the synthesis of 2-fluorobenzoic acids through nucleophilic fluorination with fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. umn.eduarkat-usa.org This method has been shown to be effective for the synthesis of various substituted fluorobenzoic acids, including those with nitro groups. arkat-usa.org The reaction is believed to proceed through the formation of a diaryliodonium fluoride intermediate. arkat-usa.org

Another strategy for nucleophilic fluorination is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, although this method was not detailed in the provided search results.

| Precursor | Reagent | Solvent | Product |

| 1-aryl-5-nitrobenziodoxolones | CsF | Polar aprotic | 2-fluoro-5-nitrobenzoic acid |

This table demonstrates the use of hypervalent iodine compounds in nucleophilic aromatic fluorination.

Photocatalytic methods have emerged as powerful tools in organic synthesis. While the goal is to introduce fluorine, understanding hydrodefluorination (the removal of fluorine) can provide insights into C-F bond activation. Photocatalytic hydrodefluorination allows for the selective removal of fluorine atoms from polyfluorinated aromatic compounds to yield partially fluorinated products. amazonaws.com This process often utilizes a photocatalyst, such as tris(2-phenylpyridinato-C2,N)iridium(III) (Ir(ppy)3), and a hydrogen atom source. amazonaws.com

These strategies typically involve the single-electron reduction of a C-F bond, which is challenging due to the high bond strength. researchgate.netresearchgate.net While this is the reverse of the desired reaction, the principles of photocatalysis could potentially be adapted for fluorination reactions by using a fluoride source instead of a hydrogen source. Photocatalytic methods offer mild reaction conditions and high functional group tolerance. researchgate.net

Methylation Strategies for Benzoic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the carboxylic acid group. Various methylation strategies can be employed, with a growing emphasis on green and efficient methods.

Dimethyl carbonate (DMC) is considered a green methylating agent due to its low toxicity and the fact that it produces only methanol and carbon dioxide as byproducts. organic-chemistry.orgsmith.edu The direct O-methylation of carboxylic acids using DMC can be catalyzed by a base, such as potassium carbonate (K2CO3), or a solid catalyst like NaY faujasite. organic-chemistry.orgnih.govacs.org

Studies have shown that the reaction of various benzoic acid derivatives with DMC in the presence of K2CO3 in a solvent like DMSO at elevated temperatures (e.g., 90°C) provides the corresponding methyl esters in high yields. organic-chemistry.orgsmith.edu This method demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. smith.edu Isotope-labeling studies suggest that the mechanism involves a direct methyl transfer from DMC to the carboxylate. organic-chemistry.orgsmith.edu

When using NaY faujasite as a catalyst, high chemoselectivity can be achieved. For example, hydroxybenzoic acids can be selectively esterified at the carboxylic acid group while leaving the phenolic hydroxyl group untouched at temperatures around 165°C. nih.govacs.orgresearchgate.net

| Substrate | Methylating Agent | Catalyst | Temperature | Product | Yield |

| Benzoic Acid | Dimethyl carbonate | K2CO3 | 90°C | Methyl benzoate (B1203000) | 93% |

| o-Hydroxybenzoic Acid | Dimethyl carbonate | NaY faujasite | 165°C | Methyl salicylate | High |

This table summarizes the conditions and outcomes for the green methylation of benzoic acids.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.comresearchgate.netresearchgate.net The esterification of benzoic acid derivatives can be adapted to continuous flow systems.

While specific examples for the methylation of 3-fluoro-2,6-dimethylbenzoic acid in a flow system were not found, the principles of continuous flow synthesis are broadly applicable. For instance, the synthesis of other benzoic acid derivatives has been performed in continuous or semi-continuous flow reactors. google.com Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity. researchgate.net The use of heterogeneous catalysts, which can be packed into a column, is particularly well-suited for continuous flow processes, as it simplifies product purification. rsc.org

Advanced Purification and Isolation Techniques for this compound Intermediates and Products

The synthesis of this compound often yields a crude product that contains unreacted starting materials, byproducts, and isomeric impurities. The removal of these contaminants is crucial to obtain the final product with the high purity required for its intended applications. While standard purification techniques such as distillation and basic column chromatography are often employed, achieving the desired level of purity, especially when dealing with closely related impurities, may necessitate the use of more advanced purification and isolation methodologies. These techniques offer higher resolution, greater efficiency, and the ability to separate compounds with very similar physical and chemical properties.

Chromatographic Methods

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful tool for the purification of complex mixtures and the isolation of high-purity compounds. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For the purification of this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. For fluorinated aromatic compounds like this compound, stationary phases with phenyl or pentafluorophenyl (PFP) ligands can offer unique selectivity due to π-π and dipole-dipole interactions with the aromatic ring and the fluorine substituent.

| Parameter | Typical Conditions for Preparative HPLC Purification |

| Stationary Phase | C18, Phenyl-Hexyl, Pentafluorophenyl (PFP) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Detection | UV at a wavelength where the target compound absorbs strongly |

| Loading Capacity | Milligrams to grams, depending on column size |

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower environmental impact. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and improved efficiency.

Preparative SFC is particularly well-suited for the purification of chiral compounds and for separating isomers. shimadzu.comyoutube.com In the context of this compound synthesis, SFC could be employed to separate positional isomers that may form as byproducts. The selectivity in SFC can be finely tuned by adjusting the composition of the mobile phase (e.g., by adding co-solvents like methanol or ethanol), as well as by controlling the pressure and temperature. chromatographyonline.com

| Feature | Advantage in Purification of this compound |

| Speed | Faster than preparative HPLC, leading to higher throughput. biopharma-asia.com |

| Solvent Reduction | Primarily uses CO2, reducing the need for organic solvents. shimadzu.com |

| Selectivity | Excellent for separating isomers and chiral compounds. mdpi.com |

| Sample Recovery | The CO2 mobile phase evaporates upon depressurization, simplifying product isolation. shimadzu.com |

Crystallization Techniques

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. illinois.edu It relies on the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. For the final purification of this compound, as well as for the purification of solid intermediates in its synthesis, crystallization can be a powerful technique. uct.ac.za

The process typically involves dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, tend to remain in the solution.

Advanced Crystallization Methods:

Melt Crystallization: This technique involves the purification of a substance by partially melting it and then allowing it to crystallize. The impurities are concentrated in the remaining liquid phase. This method is advantageous as it avoids the use of solvents. Industrial applications have demonstrated the utility of melt crystallization for purifying compounds such as benzoic acid derivatives to very high purities. sulzer.com

Seeded Crystallization: Introducing a small crystal of the pure compound (a seed crystal) into a supersaturated solution can induce crystallization. This can lead to the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

Reaction Chemistry and Transformational Pathways of Methyl 3 Fluoro 2,6 Dimethylbenzoate

Reactivity at the Ester Moiety of Methyl 3-fluoro-2,6-dimethylbenzoate

The chemical behavior of the ester group in this compound is largely dictated by the steric shield provided by the adjacent methyl groups. These groups impede the approach of nucleophiles to the electrophilic carbonyl carbon, making reactions at this site more challenging compared to unhindered esters.

Hydrolysis and Saponification Pathways

The hydrolysis of this compound to its corresponding carboxylic acid, 3-fluoro-2,6-dimethylbenzoic acid, is a sterically demanding transformation.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically sluggish and requires forcing conditions, such as high temperatures and concentrated acid, to proceed at a reasonable rate. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The steric hindrance from the ortho-methyl groups raises the activation energy for the formation of the tetrahedral intermediate.

Base-Mediated Saponification: Saponification, the hydrolysis under basic conditions, is generally a more effective method for cleaving sterically hindered esters. The use of strong bases, such as potassium hydroxide (B78521), often in combination with co-solvents and elevated temperatures, can facilitate the reaction. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.

Due to the significant steric hindrance around the carbonyl group, an alternative SN2-type mechanism, known as the BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, may become competitive. In this pathway, the hydroxide nucleophile attacks the methyl group of the ester, leading to the cleavage of the alkyl-oxygen bond.

| Reaction | Reagents | General Conditions | Product |

| Acid Hydrolysis | H₂O, H₂SO₄ (conc.) | High Temperature, Prolonged Reaction Time | 3-Fluoro-2,6-dimethylbenzoic acid |

| Saponification | KOH, H₂O/EtOH | Reflux | Potassium 3-fluoro-2,6-dimethylbenzoate |

This table presents plausible reaction conditions based on the reactivity of similarly structured compounds.

Transamidation and Alcoholysis Reactions

Transamidation: The conversion of this compound to the corresponding amide by reaction with an amine is also hampered by steric hindrance. Traditional methods often require high temperatures and long reaction times. However, recent advancements in catalysis have enabled the transamidation of sterically hindered esters under milder conditions. For instance, transition-metal-free methods utilizing strong bases at room temperature have been shown to be effective for the amidation of hindered esters.

Alcoholysis: Transesterification, or alcoholysis, involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, this process is slow for this compound due to steric hindrance. The equilibrium nature of the reaction also requires the use of a large excess of the reactant alcohol or the removal of the methanol (B129727) by-product to drive the reaction to completion.

Reduction Reactions of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol, (3-fluoro-2,6-dimethylphenyl)methanol. This transformation is typically achieved using powerful reducing agents that can overcome the steric hindrance.

Lithium aluminum hydride (LiAlH₄) is a sufficiently potent reagent for this reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce sterically hindered esters.

| Reaction | Reagent | Solvent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-fluoro-2,6-dimethylphenyl)methanol |

This table outlines a standard procedure for the reduction of benzoate (B1203000) esters.

Electrophilic Aromatic Substitution on the 3-fluoro-2,6-dimethylbenzoate Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two ortho,para-directing methyl groups, the ortho,para-directing but deactivating fluorine atom, and the meta-directing and deactivating methyl ester group. The interplay of these electronic and steric effects determines the position of the incoming electrophile.

Halogenation Reactions

The introduction of a halogen atom onto the aromatic ring can be achieved through electrophilic halogenation. The directing effects of the substituents on this compound will influence the position of substitution. The two methyl groups strongly activate the ortho and para positions relative to themselves. The fluorine atom is a deactivator but is also ortho,para-directing. The methyl ester group is a meta-director and a deactivator.

Considering the combined directing effects, the most likely position for electrophilic attack would be the C4 position, which is para to one methyl group and ortho to the other, and is also activated by both. The C5 position is another possibility, being ortho to a methyl group and para to the fluorine. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

| Reaction | Reagents | Catalyst | Potential Major Product |

| Bromination | Br₂ | FeBr₃ | Methyl 4-bromo-3-fluoro-2,6-dimethylbenzoate |

This table illustrates a hypothetical outcome based on substituent directing effects.

Nitration Reactions

Nitration of the aromatic ring introduces a nitro group (-NO₂) and is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) is the active electrophile. The directing effects of the substituents on the ring will again determine the regiochemical outcome.

The methyl ester group is a strong deactivator and meta-director, directing the incoming electrophile to the C5 position. The methyl groups are activators and ortho,para-directors, directing towards the C4 and C5 positions. The fluorine atom is a deactivating ortho,para-director. The cumulative effect of these groups makes the prediction of the major product complex, but the C4 and C5 positions are the most probable sites of nitration.

| Reaction | Reagents | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-fluoro-2,6-dimethyl-4-nitrobenzoate and/or Methyl 3-fluoro-2,6-dimethyl-5-nitrobenzoate |

This table provides a speculative outcome for the nitration reaction based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those containing fluorine. In this type of reaction, a nucleophile replaces a leaving group, in this case, the fluorine atom, on the aromatic ring. The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

For this compound, the fluorine atom is the leaving group. The methyl ester group (-COOCH₃) at the C1 position acts as a moderate electron-withdrawing group, which can help to stabilize the negative charge of the Meisenheimer intermediate. However, the two methyl groups at the C2 and C6 positions are electron-donating, which can counteract the effect of the ester group, potentially making SNAr reactions less favorable compared to rings with stronger electron-withdrawing substituents. The steric hindrance from the ortho-methyl groups can also influence the accessibility of the C3 position to incoming nucleophiles.

In SNAr reactions of fluoroarenes, fluoride (B91410) is often a good leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.commdpi.com Typical nucleophiles used in these reactions include alkoxides, amines, and thiols.

C-F Bond Activation Studies in Fluoroaromatic Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. bohrium.commdpi.com C-F bond activation is a key step in many synthetic transformations of fluoroaromatic compounds, providing pathways to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This process often requires the use of transition metal catalysts, such as those based on nickel, palladium, rhodium, or copper, which can facilitate the cleavage of the robust C-F bond. mdpi.comresearchgate.net

The activation can proceed through several mechanisms, including oxidative addition to a low-valent metal center. In the context of this compound, the steric hindrance provided by the two ortho-methyl groups might pose a challenge for the approach of a bulky transition metal catalyst to the C-F bond. researchgate.net However, these reactions are synthetically valuable as they allow for the direct functionalization of fluoroaromatics, which might otherwise be inert. rsc.org Metal-free methods for C-F bond activation are also an emerging area of research, utilizing strong bases or main-group reagents. mdpi.com

Recent advances have focused on developing milder and more efficient catalytic systems for C-F activation. nih.gov These developments are crucial for expanding the synthetic utility of readily available fluoroaromatic compounds. bohrium.com

Transformations Involving the Methyl Groups of this compound

The two methyl groups on the aromatic ring of this compound are also sites for chemical modification. These transformations typically involve reactions at the benzylic position, which is the carbon atom of the methyl group directly attached to the benzene (B151609) ring.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

Oxidation: The alkyl side chains of aromatic compounds can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comlibretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. youtube.comlibretexts.org In the case of this compound, both methyl groups have benzylic hydrogens and are susceptible to oxidation. Depending on the reaction conditions, it may be possible to selectively oxidize one or both methyl groups to carboxylic acid functionalities. This transformation is significant as it converts electron-donating alkyl groups into electron-withdrawing carboxyl groups, which can dramatically alter the chemical properties of the molecule.

Halogenation: Side-chain halogenation of alkylbenzenes can be achieved under free-radical conditions. orgoreview.comstudymind.co.uk This typically involves reacting the compound with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or a radical initiator like N-bromosuccinimide (NBS). libretexts.orgorgoreview.com The reaction proceeds via the formation of a resonance-stabilized benzylic radical. orgoreview.com For this compound, one, two, or all three hydrogens of the methyl groups can be replaced by halogen atoms. libretexts.org The resulting benzylic halides are versatile synthetic intermediates that can undergo subsequent nucleophilic substitution or elimination reactions. orgoreview.com It is important to control the reaction conditions to favor side-chain halogenation over electrophilic aromatic substitution on the ring. studymind.co.ukdocbrown.info

Organometallic Cross-Coupling Reactions of this compound Derivatives

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct C-F bond activation can be used in some cross-coupling reactions, it is often more common to first convert the fluoroaromatic compound into a more reactive derivative, for instance, by introducing a different leaving group or by transforming one of the other functional groups into a handle for coupling.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nsf.gov To apply this reaction to this compound, one could envision several strategies.

One approach is the direct coupling via C-F bond activation, although this can be challenging. mdpi.com A more common strategy would involve modifying the substrate. For example, if one of the methyl groups were first halogenated (as described in 2.4.1), the resulting benzylic halide could potentially participate in Suzuki-Miyaura coupling. Alternatively, if the fluorine atom were replaced by a more reactive leaving group like triflate (-OTf) or if another halogen (e.g., Br, I) were introduced onto the ring, these derivatives would be excellent substrates for Suzuki-Miyaura reactions. Aryl fluorosulfonates have also emerged as effective partners in Suzuki-Miyaura couplings. nsf.govdntb.gov.uaresearchgate.net

The table below illustrates typical conditions for Suzuki-Miyaura coupling of aryl fluorides, which could be analogous to the reactions of derivatives of this compound.

| Aryl Fluoride Substrate | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2-Fluoropyridine | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 1-Fluoro-2-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |

Heck-type Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgmdpi.com Similar to the Suzuki-Miyaura coupling, the direct participation of the C-F bond in this compound in a Heck reaction is difficult but not impossible, especially with electron-deficient fluoroaromatics. semanticscholar.orgresearchgate.net

More practically, derivatives of this compound would be used. For instance, if the aromatic ring were functionalized with an iodide, bromide, or triflate group, it would readily undergo Heck coupling with a variety of alkenes. wikipedia.orgnih.gov This would allow for the introduction of vinyl groups onto the aromatic core, creating highly functionalized molecules. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. mdpi.com

The table below provides examples of Heck-type reaction conditions with various aryl halides, demonstrating the versatility of this method.

| Aryl Halide/Triflate | Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 95 |

| 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 88 |

| Phenyl triflate | Methyl methacrylate | Pd(dba)₂ / P(o-tol)₃ | DBU | Acetonitrile | 91 |

Advanced Analytical and Spectroscopic Approaches for Unraveling the Chemistry of Methyl 3 Fluoro 2,6 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Probing Electronic Environments and Conformational Dynamics of Methyl 3-fluoro-2,6-dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the electronic environment of each nucleus and the spatial relationships between atoms can be obtained.

For this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the two methyl groups attached to the ring, and the methyl group of the ester functionality. The fluorine atom at the 3-position will induce characteristic splitting patterns (coupling) in the signals of nearby protons and carbons, providing definitive evidence of its location. Similarly, the ¹³C NMR spectrum will show unique resonances for each carbon atom, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds. researchgate.net

Conformational dynamics, such as the rotation around the C(aryl)-C(ester) bond, can also be investigated. The steric hindrance imposed by the two ortho-methyl groups may restrict this rotation, leading to a preferred conformation in solution. This can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons, providing insights into their proximity and thus the molecule's three-dimensional shape. mdpi.com The solvent choice can also influence conformational equilibria, a phenomenon that can be monitored by observing changes in chemical shifts and coupling constants in different solvent environments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) in ppm and coupling constants (J) in Hz, based on established principles and data from analogous structures. Actual values may vary.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C=O | - | ~168.0 |

| C1 (C-COOCH₃) | - | ~130.0 |

| C2 (C-CH₃) | - | ~135.0 (d, J ≈ 15 Hz) |

| C3 (C-F) | - | ~160.0 (d, ¹JCF ≈ 250 Hz) |

| C4 | ~7.00 (t, J ≈ 8.0 Hz) | ~120.0 (d, J ≈ 5 Hz) |

| C5 | ~7.20 (d, J ≈ 8.0 Hz) | ~130.0 (d, J ≈ 20 Hz) |

| C6 (C-CH₃) | - | ~136.0 |

| Ar-CH₃ (x2) | ~2.40 (s) | ~20.0 |

| O-CH₃ | ~3.90 (s) | ~52.0 |

d = doublet, t = triplet, s = singlet

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Reaction Mechanisms of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

When this compound is analyzed by a technique like electron ionization mass spectrometry (EI-MS), it will first form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (182.19 g/mol ). This high-energy molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral losses.

The fragmentation pathways for methyl benzoate (B1203000) derivatives are well-understood. Key fragmentation events for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in the formation of a stable acylium ion [M - 31]⁺.

Loss of the ester methyl group (•CH₃): Leading to an [M - 15]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical.

Investigating the mass spectra of derivatives of this compound allows for the study of reaction mechanisms. For instance, if the ester is hydrolyzed to the corresponding carboxylic acid, the mass spectrum will show a new molecular ion peak corresponding to the acid's mass. By tracking the appearance of products and disappearance of reactants via their unique mass spectra, reaction kinetics and pathways can be elucidated.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Fragment Identity | Neutral Loss |

| 182 | [M]⁺• (Molecular Ion) | - |

| 167 | [M - CH₃]⁺ | •CH₃ |

| 151 | [M - OCH₃]⁺ | •OCH₃ |

| 123 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Intermolecular Interactions and Functional Group Transformations involving this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for observing changes in chemical bonding. nih.gov

The IR spectrum of this compound will be dominated by several key absorptions:

A strong C=O stretching vibration from the ester group, typically around 1720-1740 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the ring substituents and intermolecular interactions. nih.gov

C-O stretching vibrations associated with the ester linkage, appearing in the 1100-1300 cm⁻¹ region.

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H stretching vibrations from the methyl groups and the aromatic ring, typically above 2900 cm⁻¹.

A C-F stretching vibration, which is expected to be a strong band in the 1000-1400 cm⁻¹ region.

These techniques are particularly useful for monitoring functional group transformations. For example, if the ester group is hydrolyzed to a carboxylic acid, the sharp C=O stretch around 1730 cm⁻¹ will be replaced by a broader C=O stretch for the acid (around 1700 cm⁻¹) and the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹. Furthermore, changes in intermolecular interactions, such as the formation of co-crystals, can be observed through shifts in the vibrational frequencies of the groups involved in the new interactions (e.g., hydrogen bonding). rug.nl

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ester | 1720 - 1740 |

| C-H Stretch (sp³) | Methyl Groups | 2950 - 3000 |

| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Ester | 1100 - 1300 |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of this compound and its Co-crystals

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

A crystal structure of this compound would provide definitive proof of its molecular connectivity and conformation in the solid state. It would reveal how the substituents on the aromatic ring influence the planarity of the molecule and the orientation of the ester group. The steric bulk of the two ortho-methyl groups would likely cause the ester group to be twisted out of the plane of the aromatic ring, and crystallography could quantify this dihedral angle precisely.

This technique is also essential for characterizing co-crystals. If this compound is co-crystallized with another molecule, X-ray crystallography can elucidate the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that hold the co-crystal lattice together. While no public crystal structure for the title compound is available, data for a related compound, 3-Fluoro-4-methylbenzoic acid, illustrates the type of detailed structural information that can be obtained. researchgate.net

Table 4: Illustrative Crystallographic Data from a Related Compound (3-Fluoro-4-methylbenzoic acid) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 |

| b (Å) | 6.0226 |

| c (Å) | 30.378 |

| β (°) | 92.50 |

| Volume (ų) | 696.98 |

Advanced Chromatographic and Separation Science Methodologies for Purity Assessment and Reaction Mixture Analysis of this compound Syntheses

Chromatographic techniques are fundamental for separating components of a mixture, which is essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic property that aids in its identification. As each separated compound exits the column, it enters the mass spectrometer, which provides a mass spectrum. semanticscholar.org

Qualitative Analysis: The identity of this compound can be confirmed by matching its retention time and its mass spectrum to that of a known standard. nih.gov

Quantitative Analysis: The amount of the compound present can be determined by measuring the area of its chromatographic peak. This allows for the precise assessment of purity (e.g., 99.5%) or the determination of its concentration in a mixture. amazonaws.com

Table 5: Principles of GC-MS for Analysis of this compound

| Component | Function | Information Obtained |

| Gas Chromatograph (GC) | Separates mixture components based on volatility. | Retention Time (tᵣ) |

| Mass Spectrometer (MS) | Detects and fragments components, measuring m/z. | Mass Spectrum, Molecular Weight, Structural Fragments |

| Data System | Integrates peaks and compares spectra to libraries. | Purity (%), Concentration, Compound Identification |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that separates compounds in the liquid phase before mass analysis. nih.gov LC-MS is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. It is also highly effective for directly analyzing reaction mixtures in solution. dtu.dk

For the analysis of this compound syntheses, a sample of the reaction mixture can be injected directly into the LC-MS system. Using a reversed-phase column, components will be separated based on their polarity. The eluent from the column is then passed into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which generates ions with minimal fragmentation. farmaciajournal.com This allows for the simultaneous monitoring of starting materials, intermediates, byproducts, and the final product, each identified by its unique retention time and molecular ion mass, providing a detailed snapshot of the reaction's progress. researchgate.net

Time-Resolved Spectroscopic Techniques for Dynamic Studies of this compound and its Interactions

Time-resolved spectroscopy provides invaluable insights into the ultrafast dynamic processes that occur in molecules after they absorb light. For this compound, these techniques can elucidate the pathways of energy dissipation, the kinetics of excited states, and the mechanisms of its interactions with other molecules on timescales ranging from femtoseconds to milliseconds. While specific studies on this compound are not extensively documented in publicly available literature, the application of these techniques can be understood by drawing parallels with studies on structurally related aromatic esters and substituted benzoic acids. researchgate.netresearchgate.net

Two of the most powerful time-resolved techniques applicable to this compound are transient absorption spectroscopy and time-resolved fluorescence spectroscopy.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to study the dynamics of short-lived excited states. edinst.comnih.gov A sample of this compound would first be excited by a short, intense "pump" laser pulse, promoting a significant population of molecules to an excited electronic state. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the absorbance changes as the molecules relax back to the ground state or evolve into other transient species like triplet states or reaction intermediates. edinst.com

By varying the delay time between the pump and probe pulses, a three-dimensional map of differential absorbance (ΔA) versus wavelength and time can be constructed. This map contains detailed information about the lifetimes of excited singlet states, intersystem crossing to triplet states, and the formation and decay of any photochemical products. nih.gov For instance, studies on benzoic acid have utilized nanosecond laser excitation to observe its transient UV-Vis absorption spectra and characterize its triplet state. researchgate.net Similar experiments on this compound could reveal how the fluorine and methyl substituents influence these photophysical properties.

Illustrative Transient Absorption Data for this compound

The following table represents hypothetical data that could be obtained from a transient absorption experiment on this compound in a solvent like acetonitrile. The data illustrates the decay of the excited singlet state (S₁) and the rise and subsequent decay of the triplet state (T₁).

| Time Delay (ps) | ΔA at λ₁ (S₁ absorption) | ΔA at λ₂ (T₁ absorption) |

| 1 | 0.85 | 0.05 |

| 10 | 0.62 | 0.28 |

| 100 | 0.15 | 0.75 |

| 1000 | 0.02 | 0.60 |

| 10000 | 0.00 | 0.10 |

This table is for illustrative purposes to demonstrate the type of data generated from transient absorption spectroscopy.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique is particularly useful for studying the dynamics of the first excited singlet state (S₁), as fluorescence typically occurs from this state. The fluorescence lifetime (τ) is a key parameter that can be extracted from these measurements and is sensitive to the molecule's environment and its interactions with other species. nih.gov

For this compound, time-resolved fluorescence could be used to study quenching processes. For example, its interaction with a quencher molecule could lead to a decrease in the fluorescence lifetime. By measuring the lifetime at different quencher concentrations, the quenching rate constant can be determined, providing quantitative information about the interaction. This is highly relevant for understanding how the compound might interact with other molecules in a complex environment. The introduction of fluorine atoms can also influence the fluorescence properties of aromatic compounds. nih.gov

Hypothetical Fluorescence Lifetime Data for this compound with a Quencher

This table illustrates how the fluorescence lifetime of this compound might change in the presence of a hypothetical quencher.

| Quencher Concentration (M) | Fluorescence Lifetime (ns) |

| 0 | 10.2 |

| 0.001 | 8.5 |

| 0.005 | 5.1 |

| 0.010 | 3.4 |

| 0.050 | 1.2 |

This table is for illustrative purposes to demonstrate the type of data generated from time-resolved fluorescence spectroscopy.

By combining these advanced spectroscopic approaches, a comprehensive picture of the photophysical and photochemical behavior of this compound can be developed. These dynamic studies are crucial for understanding its stability, reactivity, and potential applications in various scientific and technological fields.

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 2,6 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of Methyl 3-fluoro-2,6-dimethylbenzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on this compound would involve optimizing the molecule's geometry and calculating properties such as total energy, dipole moment, and the energies of molecular orbitals. However, specific studies applying DFT to this particular compound are not found in the reviewed literature.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy. Searches for ab initio calculations performed on this compound have not yielded any specific research findings.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and the regioselectivity of its reactions. The energy gap between the HOMO and LUMO indicates the chemical stability of a molecule. Without dedicated computational studies, a specific FMO analysis for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations could reveal the preferred conformations of the methyl and ester groups in this compound and how it interacts with other molecules or solvents. Such detailed conformational and interactional analyses for this compound have not been documented in the accessible scientific literature.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods are invaluable for predicting how a molecule will react and the mechanisms of those reactions.

Transition State Analysis

Transition state analysis involves locating the high-energy transition state structures that connect reactants to products. This allows for the calculation of activation energies and provides a deeper understanding of reaction kinetics. A computational study on the reaction pathways of this compound, including transition state analysis, would provide significant insights into its chemical behavior, but no such studies have been published.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to determine the lowest energy path a system takes during a chemical transformation from reactants to products. This pathway, known as the Minimum Energy Path (MEP), passes through a critical point: the transition state (TS), which represents the highest energy barrier for the reaction. By calculating the Intrinsic Reaction Coordinate (IRC), researchers can visualize the precise geometric changes and energy profile of the reaction.

For a reaction involving this compound, such as its hydrolysis or an electrophilic aromatic substitution, a reaction coordinate map would be constructed using quantum mechanical methods like Density Functional Theory (DFT). The process involves:

Locating Stationary Points: The geometries of the reactants, products, and the transition state are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive (real) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

IRC Calculation: Starting from the transition state geometry, the IRC calculation follows the path of steepest descent towards both the reactants and the products, thereby mapping out the entire energy profile.

This analysis provides crucial insights into the reaction's feasibility (by determining the activation energy) and the mechanism, revealing the concerted or stepwise nature of bond-making and bond-breaking events. The presence of the electron-withdrawing fluorine atom and the electron-donating, sterically bulky methyl groups on the benzene (B151609) ring would significantly influence the energy of intermediates and transition states along the coordinate.

Solvent Effects on Molecular Properties and Reactivity of this compound

The properties and chemical reactivity of a molecule can be profoundly influenced by its solvent environment. Computational chemistry models these effects using two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and effective at capturing bulk electrostatic interactions.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a "microsolvation" approach where a few solvent molecules are placed around the solute's key functional groups. This method is more computationally intensive but can explicitly model specific interactions like hydrogen bonding.

For this compound, solvent effects would be particularly important in reactions involving charge separation or polar transition states. For instance, increasing the polarity of the solvent would be expected to:

Alter Molecular Geometry: Minor changes in bond lengths and angles may occur to maximize favorable solute-solvent interactions.

Shift Spectroscopic Properties: Solvatochromic shifts in UV-Vis and NMR spectra can be predicted.

Influence Reaction Rates: Polar solvents would preferentially stabilize polar transition states, potentially lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents.

The table below illustrates hypothetical changes in the dipole moment of this compound in different solvents, as would be predicted by a PCM calculation.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 2.50 |

| Toluene | 2.4 | 2.85 |

| Dichloromethane | 9.1 | 3.30 |

| Acetonitrile | 37.5 | 3.65 |

| Water | 78.4 | 3.80 |

Note: The dipole moment values are illustrative and represent a typical trend.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for this compound and Analogues

Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed biological activity, reactivity, or other properties. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using mathematical equations to link these descriptors to the property of interest.

For this compound and its analogues, a QSPR model could be developed to predict properties like reaction rate constants, selectivity, or binding affinity to a biological target. rsc.org The model takes the general form:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The descriptors used in these models can be broadly categorized into electronic and steric descriptors, among others.

Electronic descriptors quantify the electronic structure of a molecule and are crucial for predicting its reactivity. nih.gov They are calculated using quantum chemistry methods. For this compound, key electronic descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap often implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

The table below lists common electronic descriptors and their significance.

| Descriptor | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. |

| Dipole Moment (μ) | Measure of charge separation in a molecule | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms | Identifies potential sites for electrophilic/nucleophilic attack. |

Steric descriptors account for the size and shape of a molecule, which are critical factors in determining reaction selectivity, particularly for sterically hindered molecules like this compound. chemrxiv.orgchemrxiv.org The two ortho-methyl groups create significant steric bulk around the ester group and the adjacent positions on the aromatic ring.

Common steric descriptors include:

Molecular Volume/Surface Area: Basic measures of the molecule's size.

Ovality: A measure of how much the shape of the molecule deviates from a perfect sphere.

Verloop Steric Parameters: A set of multi-dimensional parameters (L, B1-B5) that describe the shape of substituent groups.

Taft Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent.

These descriptors are vital for building QSPR models that can predict outcomes like ortho/meta/para selectivity in aromatic substitutions or the diastereoselectivity of reactions involving the ester group. The significant steric hindrance from the 2,6-dimethyl substitution pattern would be a dominant factor in any model predicting the selectivity of this compound.

Intermolecular Interaction Analysis using Hirshfeld Surface and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to different properties to highlight intermolecular contacts.

Key features of the analysis include:

dnorm Surface: This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), often corresponding to hydrogen bonds or other strong interactions.

For this compound, the Hirshfeld analysis would likely reveal the following:

H···H Contacts: Due to the abundance of hydrogen atoms, these would be the most prevalent interactions. nih.gov

O···H/H···O Contacts: Involving the ester oxygen atoms, these are important for packing.

C···H/H···C Contacts: These can indicate C-H···π interactions.

F···H/H···F Contacts: Interactions involving the fluorine atom would also be present.

The table below provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound.

| Contact Type | Percentage Contribution (%) |

| H···H | 55.0 |

| C···H / H···C | 18.5 |

| O···H / H···O | 15.2 |

| F···H / H···F | 6.5 |

| Others | 4.8 |

Note: These percentages are illustrative and based on typical values for similar organic molecules.

Energy frameworks complement the Hirshfeld analysis by calculating the interaction energies (electrostatic, dispersion, etc.) between pairs of molecules in the crystal. These energies can be visualized as cylinders connecting molecular centroids, with the thickness of the cylinders proportional to the interaction strength. This provides a clear and quantitative picture of the crystal's packing topology and energetic stability.

Role of Methyl 3 Fluoro 2,6 Dimethylbenzoate As a Synthetic Building Block and Its Contributions to Advanced Chemical Research

Methyl 3-fluoro-2,6-dimethylbenzoate in the Synthesis of Complex Organic Architectures

As a synthetic precursor, this compound's primary value lies in the chemical transformations of its ester functional group. These reactions allow for its conversion into other key chemical entities like carboxylic acids and alcohols, which are themselves foundational for building more elaborate molecular structures.

The ester functionality of this compound allows for straightforward derivatization into valuable fluoro-aromatic compounds.

3-fluoro-2,6-dimethylbenzoic acid: The most common transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by refluxing the ester with a base such as potassium hydroxide (B78521) (KOH) in a solvent like methanol (B129727), followed by an acidic workup. lookchem.com The resulting 3-fluoro-2,6-dimethylbenzoic acid is a crucial building block, as the carboxylic acid group can participate in a wide range of further reactions, including amide bond formation and other coupling reactions essential for synthesizing pharmaceuticals and other functional molecules.

(3-fluoro-2,6-dimethylphenyl)methanol: The ester can also be converted to the corresponding primary alcohol, (3-fluoro-2,6-dimethylphenyl)methanol, through reduction. This transformation typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This alcohol derivative serves as another important synthetic intermediate, for instance, in the preparation of aldehydes or halides.

The table below outlines the expected products from the primary derivatization reactions of this compound.

| Starting Material | Reaction | Product |

| This compound | Base-catalyzed hydrolysis | 3-fluoro-2,6-dimethylbenzoic acid |

| This compound | Reduction (e.g., with LiAlH₄) | (3-fluoro-2,6-dimethylphenyl)methanol |

A review of available scientific literature does not provide specific examples of this compound being utilized as a direct precursor for the construction of fused-ring systems.

While fluorinated aromatic compounds are widely used in the synthesis of heterocycles, specific studies detailing the use of this compound as a starting material for non-biological heterocyclic compounds could not be identified in the searched literature.

Utility of this compound in Catalyst and Ligand Design

There is no readily available research in scientific databases detailing the specific application of this compound or its immediate derivatives in the design and synthesis of catalysts or ligands.

Integration of this compound into Functional Polymers and Materials Science

Specific research on the direct integration of this compound into functional polymers could not be found in a review of the current scientific literature.

Fluorine-substituted benzoic acid derivatives are a well-established class of compounds used in the development of liquid crystal materials due to the unique electronic properties conferred by the fluorine atom. nih.gov However, a search of the scientific literature did not yield studies where this compound or its direct acid/alcohol derivatives were specifically utilized in the synthesis or study of liquid crystals.

Role in Organic Electronics and Optical Materials

There is currently no available research in the public domain that specifically details the synthesis, characterization, or application of this compound in the fields of organic electronics or optical materials. The photophysical and electronic properties of this compound have not been reported, and therefore its potential as a component in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a material with unique optical properties remains theoretical.

General studies on related fluorinated aromatic compounds suggest that the introduction of fluorine can influence electronic properties and intermolecular interactions, which are critical for applications in these fields. However, without specific experimental data for this compound, any discussion of its potential role would be purely speculative.

This compound as a Model Compound in Fundamental Mechanistic Studies

There are no published studies that utilize this compound as a model compound for fundamental mechanistic investigations. The steric hindrance provided by the two ortho-methyl groups could make it an interesting candidate for studying phenomena such as restricted bond rotation. However, research into the rotational barriers or other mechanistic aspects of this specific ester has not been reported.

Computational and experimental studies on other ortho-substituted benzoates and related amides have provided insights into the effects of steric and electronic factors on molecular dynamics and reactivity. mdpi.comnsf.gov Nevertheless, the specific energetic barriers and conformational preferences for this compound are not documented.

Future Directions and Emerging Research Avenues for Fluoro Aromatic Esters, with a Focus on Methyl 3 Fluoro 2,6 Dimethylbenzoate

Development of Novel and Sustainable Synthetic Routes for Methyl 3-fluoro-2,6-dimethylbenzoate

The traditional synthesis of fluoro-aromatics often relies on multi-step sequences that can involve hazardous reagents and generate significant waste. A primary future objective is the development of greener, more efficient pathways to this compound.

A plausible conventional route involves the diazotization of 3-amino-2,6-dimethylbenzoic acid, followed by a Balz-Schiemann reaction or related fluorination procedure, and subsequent esterification. However, each step offers opportunities for sustainable innovation.

Key Research Thrusts:

Late-Stage C-H Fluorination: Directing a fluorine atom onto the C3 position of methyl 2,6-dimethylbenzoate (B1233830) would be an ideal, atom-economical approach. Research into selective C-H activation and fluorination using electrophilic fluorinating agents (e.g., Selectfluor) or novel catalytic systems is a critical area of exploration.

Greener Diazotization/Fluorination: The classic Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. More sustainable alternatives could involve performing the diazotization in anhydrous hydrogen fluoride (B91410) or using alternative fluoride sources like potassium fluoride in safer, recyclable solvents. epo.orggoogle.com

Biocatalytic Esterification: Moving away from acid-catalyzed esterification, which can require harsh conditions, especially for sterically hindered acids like 3-fluoro-2,6-dimethylbenzoic acid. researchgate.net The use of immobilized lipases could offer a milder, more selective, and environmentally benign method for the final esterification step. rsc.org

A comparison of a potential traditional route with emerging sustainable alternatives is outlined below.

| Feature | Traditional Route (e.g., Balz-Schiemann) | Sustainable Future Route |

| Starting Material | 3-Amino-2,6-dimethylbenzoic acid | Methyl 2,6-dimethylbenzoate |

| Key Transformation | Diazotization followed by thermal decomposition of fluoroborate salt | Direct C-H fluorination |

| Fluorine Source | HBF4 | Catalytic system with a benign fluoride source (e.g., KF) |

| Esterification | Acid-catalyzed (e.g., H2SO4) | Enzyme-catalyzed (e.g., immobilized lipase) |

| Environmental Impact | Use of hazardous reagents, potential for waste generation | High atom economy, milder conditions, reduced waste |

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of this compound is dictated by the interplay of its functional groups. The two ortho-methyl groups create significant steric hindrance around the ester functionality, while the fluorine and ester groups deactivate the ring towards electrophilic aromatic substitution. mdpi.comrsc.org Understanding and exploiting this unique electronic and steric profile is key to its use as a synthetic intermediate.

The directing effects of the substituents on electrophilic aromatic substitution are antagonistic. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directors, and the methyl benzoate (B1203000) group is a meta-director. msu.educhemistrysteps.com The combined influence would likely direct incoming electrophiles to the C4 and C5 positions, with the C5 position being potentially more accessible due to slightly less steric hindrance.

Potential Research Avenues:

Sterically-Controlled Functionalization: Investigating reactions that can overcome the steric hindrance of the ortho-methyl groups. This could include the use of highly reactive, small electrophiles or organometallic cross-coupling reactions with catalysts designed with specific ligand architectures to access the hindered positions.

Ortho-Lithiation/Metalation: Despite the steric crowding, directed ortho-metalation (DoM) could be explored. While the ester is a meta-director for electrophilic substitution, it can potentially direct metalation to the C-H bond at the C3 position if the fluorine atom were absent. The presence of the fluorine at C3 makes this unlikely, but metalation at the C5 position, directed by the ester and influenced by the other groups, could be a viable pathway to further functionalization.

Reactions at the Ester Group: The steric hindrance will slow down reactions such as hydrolysis and transesterification. reddit.com Future research could focus on developing highly active catalysts or reaction conditions (e.g., microwave irradiation, high pressure) to facilitate transformations of the ester group in the presence of the bulky ortho-substituents.

Integration of this compound Synthesis into Flow Chemistry Methodologies

Flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The synthesis of this compound, particularly steps involving hazardous intermediates, is an ideal candidate for adaptation to continuous flow systems. beilstein-journals.orgmit.edu

The diazotization of an aromatic amine, a key potential step in the synthesis, generates unstable and potentially explosive diazonium salts. Performing this reaction in a flow microreactor allows for the rapid generation and immediate consumption of this intermediate in a subsequent fluorination step, drastically improving process safety by minimizing its accumulation. beilstein-journals.org Furthermore, the superior heat transfer in flow reactors allows for precise temperature control of highly exothermic fluorination reactions. beilstein-journals.org